1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Pharmaceutical impurity profiling HPLC system suitability Pharmacopeial monograph compliance

1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS 857233-13-7) is a chlorinated aromatic α-hydroxyketone formally designated as Bupropion Hydrochloride Related Compound F by the United States Pharmacopeia (USP) and the Indian Pharmacopoeia (IPC). With the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol, it serves as a pharmacopeial reference standard for the identification, quantification, and chromatographic system suitability testing of bupropion hydrochloride drug substance and extended-release tablet formulations.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 857233-13-7
Cat. No. B195654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-1-hydroxypropan-2-one
CAS857233-13-7
Synonyms1-(3-Chlorophenyl)-1-hydroxy-2-propanone;  1-(M-Chlorophenyl)-1-hydroxy-2-propanone
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC(=CC=C1)Cl)O
InChIInChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3
InChIKeyHTTAEBUFKZSUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS 857233-13-7) – Sourcing Guide for Bupropion Impurity F Reference Standard


1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS 857233-13-7) is a chlorinated aromatic α-hydroxyketone formally designated as Bupropion Hydrochloride Related Compound F by the United States Pharmacopeia (USP) and the Indian Pharmacopoeia (IPC) [1]. With the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol, it serves as a pharmacopeial reference standard for the identification, quantification, and chromatographic system suitability testing of bupropion hydrochloride drug substance and extended-release tablet formulations [2]. It is a positional isomer of Bupropion Related Compound C (1-(3-chlorophenyl)-2-hydroxy-1-propanone, CAS 152943-33-4), differing solely in the location of the hydroxyl group relative to the ketone carbonyl .

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: The Positional Isomer Problem in Bupropion Impurity Control


1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Compound F) and its positional isomer 1-(3-chlorophenyl)-2-hydroxy-1-propanone (Compound C, CAS 152943-33-4) share identical molecular formula, molecular weight, and elemental composition [1]. Despite this, their chromatographic behavior, physical properties, and regulatory roles are distinct and non-interchangeable. The USP and IPC monographs explicitly require both compounds as separate system suitability markers, with a mandated resolution of NLT 1.5 between them [2]. A prior-art synthetic route reported a co-produced mixture of Compound F and Compound C requiring laborious separation due to their near-identical physicochemical properties [3]. Substituting one isomer for the other would invalidate regulatory method compliance, compromise chromatographic system suitability verification, and lead to erroneous impurity quantification in bupropion drug substance and finished product release testing.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one Versus Closest Analogs


Chromatographic Resolution: Compound F Is Baseline-Resolved from Compound C Under Pharmacopeial Conditions

Under the IPC gradient HPLC method (C18, 3.5 µm, 40 °C, acetonitrile/water/TFA mobile phase, 226 nm detection), Bupropion Related Compound F elutes with a relative retention time (RRT) of 1.71 versus bupropion at 1.00, while its positional isomer Compound C elutes at RRT 1.75, and 3‑chlorobenzoic acid at RRT 1.80 [1]. The IPC monograph mandates that the resolution between Compound F, Compound C, and 3‑chlorobenzoic acid be not less than 1.5 for system suitability validity [1]. In the USP extended-release tablet monograph, a system suitability solution containing both Compound C RS (0.02 mg/mL) and Compound F RS (0.2 mg/mL) likewise requires a resolution of NLT 1.5 between the two isomers [2].

Pharmaceutical impurity profiling HPLC system suitability Pharmacopeial monograph compliance

Boiling Point Differential: Compound F Is Significantly More Volatile than Compound C

Compound F (1-(3-chlorophenyl)-1-hydroxypropan-2-one) exhibits a boiling point of 106–108 °C at 0.5 Torr and a density of 1.240 g/cm³ . In contrast, its positional isomer Compound C (1-(3-chlorophenyl)-2-hydroxy-1-propanone) has a predicted boiling point of 301.7 ± 22.0 °C at 760 mmHg and a predicted density of 1.253 ± 0.06 g/cm³ . The predicted pKa of Compound F is 12.06 ± 0.20, whereas that of Compound C is 12.71 ± 0.20 .

Physicochemical characterization Purification strategy Volatility comparison

Storage Condition Divergence: Compound F Requires Cryogenic Storage, Unlike Compound C

Compound F is documented as hygroscopic and requiring storage at −86 °C in a freezer under inert atmosphere, with additional supplier specifications listing −10 to −25 °C for the certified reference material grade . In contrast, Compound C is specified for storage at 2–8 °C (refrigerated) or −20 °C, with no explicit requirement for inert atmosphere or desiccation . The USP reference standard for Compound F (USP 1078799) specifies storage at −20 °C [1].

Reference standard stability Cold chain logistics Material handling specification

Synthetic Selectivity Challenge: Prior-Art Co-Production of Compound F and C Demonstrates Inherent Separation Difficulty

A 2019 synthetic route reported in J. Am. Chem. Soc. produced a mixture of Compound F (methyl ketone isomer) and Compound C (aryl ketone isomer) via ylide formation and Ru-catalyzed oxidation of m-chlorobenzaldehyde derivatives, yielding the isomeric mixture at only 46% total yield with an F:C ratio of 1.4:1 [1]. The patent CN114874084A explicitly notes that the structural similarity and near-identical properties of Compound F and Compound C make their separation exceptionally difficult, resulting in low-purity isolated Compound F [1]. The same patent then discloses a novel three-step orthogonal route (hydrolysis → oxidation → selective reduction) that avoids co-production of Compound C entirely, achieving high-purity Compound F with improved conversion efficiency [1].

Impurity synthesis Isomer separation Reference standard manufacture

Analytical Method Sensitivity: Compound F Shows a Higher Specification Limit than Compound C in Validated Chaotropic HPLC

In a 2022 AQbD-based chaotropic chromatography method validated per ICH guidelines for simultaneous determination of bupropion and its five impurities, Compound F (designated impurity 4) was assigned a specification limit (SL) requiring a calibration range of 1.8–12 µg/mL, with accuracy recovery acceptance criteria of 90.0–110.0% (consistent with SL ≥ 1.0%) [1]. In contrast, impurities 2 and 3 required a narrower range of 0.2–1.0 µg/mL with recovery criteria of 70.0–130.0% (consistent with SL < 0.5%) [1]. This demonstrates that Compound F is controlled at a higher absolute concentration threshold compared to other bupropion impurities in finished product testing.

Analytical quality-by-design ICH method validation Impurity specification limits

Procurement-Relevant Application Scenarios for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Bupropion Related Compound F)


USP/IPC Compendial System Suitability Testing for Bupropion Drug Substance and Extended-Release Tablets

Compound F is a mandatory system suitability marker in both the USP and IPC monographs for bupropion hydrochloride. The IPC method requires preparation of reference solution (a) containing Compound C RS, Compound F RS, and 3‑chlorobenzoic acid RS, with resolution NLT 1.5 between all three analytes [1]. The USP extended-release tablet monograph similarly uses a system suitability stock solution containing 0.02 mg/mL Compound C RS and 0.2 mg/mL Compound F RS, with a resolution requirement of NLT 1.5 [2]. Procurement of the correct isomer is non-negotiable for compliance with these compendial methods.

Abbreviated New Drug Application (ANDA) Method Validation and Commercial Batch Release Testing

For ANDA filers and commercial manufacturers of bupropion hydrochloride, Compound F serves as a critical impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing [1]. The validated chaotropic chromatography method (Gkountanas et al., 2022) demonstrates that Compound F is quantified at a calibration range of 1.8–12 µg/mL with accuracy recovery of 90.0–110.0%, making it one of the higher-abundance impurities requiring dedicated reference standard procurement [2].

High-Purity Impurity Reference Standard Manufacture via Selective Synthetic Route

The patent CN114874084A discloses that prior-art routes co-produce Compound F and Compound C as a 1.4:1 mixture requiring difficult separation, resulting in low-purity isolated Compound F [1]. The novel three-step route (hydrolysis of 2-bromo-3'-chloropropiophenone → oxidation to 1-(3-chlorophenyl)propane-1,2-dione → selective reduction) avoids co-production of Compound C entirely, yielding high-purity Compound F suitable for use as a pharmacopeial reference standard [1]. This synthetic differentiation directly impacts procurement decisions for custom synthesis and reference standard sourcing.

Stability-Indicating Method Development and Forced Degradation Studies

Compound F is a known degradation-related impurity of bupropion. Stability-indicating HPLC methods have been developed to resolve bupropion from its alkaline degradates and related impurities, with Compound F serving as a key marker for method selectivity demonstration [1]. Its distinct storage requirements—hygroscopic, requiring −86 °C under inert atmosphere or −10 to −25 °C for CRM grade—make proper handling essential during forced degradation studies to avoid reference standard degradation that could compromise method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.